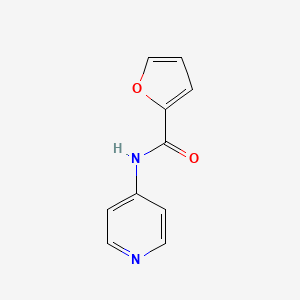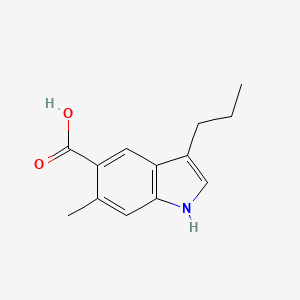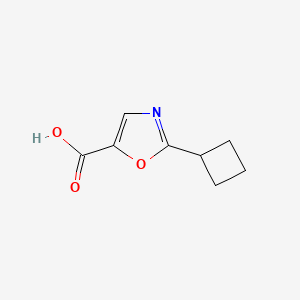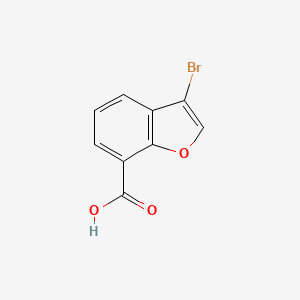![molecular formula C11H19NO3 B6619422 tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1544407-76-2](/img/structure/B6619422.png)
tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate (TBHAC) is a synthetic molecule that is used in a variety of applications in scientific research, including drug development and laboratory experiments. TBHAC is a bicyclic molecule that contains a tert-butyl group and a hydroxy group attached to a five-membered ring. TBHAC has been used in a variety of research applications, including drug development and laboratory experiments. TBHAC has been found to be a useful tool in biochemical and physiological research, due to its unique properties and ability to interact with other molecules.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been used in a variety of scientific research applications, including drug development and laboratory experiments. tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to be a useful tool in biochemical and physiological research, due to its unique properties and ability to interact with other molecules. tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been used in a variety of drug development studies, including the development of new drugs for the treatment of cancer and other diseases. Additionally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been used in laboratory experiments to study the structure and function of proteins and other biological molecules.
Wirkmechanismus
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is believed to interact with biological molecules through the formation of hydrogen bonds and other non-covalent interactions. The exact mechanism of action is not fully understood, but it is believed that tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate can interact with proteins and other molecules to modify their structure and function. This interaction is believed to be responsible for the effects of tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate on biochemical and physiological processes.
Biochemical and Physiological Effects
tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to have a variety of biochemical and physiological effects. In laboratory experiments, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to affect the structure and function of proteins and other biological molecules. It has also been found to affect the activity of enzymes and other proteins involved in metabolic processes. Additionally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to have an effect on cell growth and differentiation, as well as the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has several advantages for use in laboratory experiments. It is easy to synthesize and can be readily scaled up for large-scale production. Additionally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is relatively stable and can be stored for long periods of time. However, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate also has some limitations. It is relatively expensive and can be difficult to obtain in large quantities. Additionally, the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
In the future, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate could be used in a variety of applications, including drug development, laboratory experiments, and medical research. Additionally, further research could be conducted to better understand the mechanism of action of tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate and its effects on biochemical and physiological processes. Additionally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate could be used to study the structure and function of proteins and other biological molecules. Finally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate could be used to develop new drugs for the treatment of diseases such as cancer and other illnesses.
Synthesemethoden
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is synthesized using a method known as the Barton-McCombie reaction. This method involves the use of an alkyl halide and a secondary amine, which are reacted in the presence of a base and a catalyst. The reaction results in the formation of a six-membered ring, which is then reduced to form the bicyclic molecule. The reaction is highly efficient and can be easily scaled up for large-scale production.
Eigenschaften
IUPAC Name |
tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-9(13)7-6-8(7)12/h7-9,13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGIRQGDXRVYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)


![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)

![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)


![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)

![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)

